molecular formula C13H15NO2 B6362142 1,6-Diethyl-1H-indole-2-carboxylic acid CAS No. 1240570-70-0

1,6-Diethyl-1H-indole-2-carboxylic acid

Cat. No. B6362142
CAS RN: 1240570-70-0
M. Wt: 217.26 g/mol
InChI Key: FKUTVAZESJQZPY-UHFFFAOYSA-N
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Description

“1,6-Diethyl-1H-indole-2-carboxylic acid” is an organic compound that belongs to the class of indole carboxylic acids . It has a molecular formula of C13H15NO2 and a molecular weight of 217.26 .


Chemical Reactions Analysis

Indole carboxylic acids can participate in various chemical reactions. For instance, they can be converted into amines using the Schmidt reaction or reduced to an alcohol by treating it with hydrogen to cause a hydrogenation reaction . They can also undergo decarboxylation under certain conditions .

Mechanism of Action

Target of Action

Indole derivatives, such as 1,6-Diethyl-1H-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology, and are the primary targets of these compounds .

Mode of Action

The interaction of this compound with its targets results in a series of changes at the molecular level. For instance, indole-2-carboxylic acid has been shown to inhibit the strand transfer of HIV-1 integrase . This interaction disrupts the normal function of the target, leading to the desired therapeutic effects .

Biochemical Pathways

Indole derivatives affect various biochemical pathways. For example, they are involved in the metabolism of tryptophan, an essential amino acid . The degradation of tryptophan in higher plants produces indole-3-acetic acid, a plant hormone . The influence of indole derivatives on these pathways can have downstream effects on a variety of biological processes .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given the broad-spectrum biological activities of indole derivatives . These compounds have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a role in the bioconversion of indoles from tryptophan . Understanding these environmental influences can provide valuable insights into the optimal use of this compound.

Advantages and Limitations for Lab Experiments

1,6-Diethyl-1H-indole-2-carboxylic acid has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be produced in large quantities. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. A limitation is that it is not very soluble in water, and thus may need to be dissolved in organic solvents for use in experiments.

Future Directions

1,6-Diethyl-1H-indole-2-carboxylic acid has a number of potential future applications. One area of research is the use of this compound as an anti-cancer agent. It has been found to have antiproliferative properties, and thus may be useful in the treatment of certain types of cancer. Additionally, it may be useful in the treatment of certain neurological disorders, as it has been found to have neuroprotective effects. Additionally, it may be useful in the treatment of certain autoimmune disorders, as it has been found to have immunomodulatory effects. Finally, it may be useful in the treatment of certain metabolic disorders, as it has been found to modulate the activity of certain enzymes involved in metabolism.

Synthesis Methods

1,6-Diethyl-1H-indole-2-carboxylic acid can be synthesized through several different methods. One method involves the condensation of 1,6-diethyl-1H-indole and oxalyl chloride. This reaction produces a mixture of this compound and 1,6-diethyl-1H-indole-2-carbaldehyde, which can be separated by column chromatography. Another method involves the reaction of 1,6-diethyl-1H-indole and ethyl chloroformate. This reaction produces this compound as the only product.

Scientific Research Applications

1,6-Diethyl-1H-indole-2-carboxylic acid has been studied extensively due to its role in a number of biochemical and physiological processes. It has been used in research to study the effects of oxidative stress on cell signaling pathways, as well as to investigate the effects of inflammation on cell function. It has also been used to study the effects of certain drugs on the nervous system, as well as to study the role of certain enzymes in metabolic pathways.

properties

IUPAC Name

1,6-diethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-9-5-6-10-8-12(13(15)16)14(4-2)11(10)7-9/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUTVAZESJQZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(N2CC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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